molecular formula C13H11FN6S B12622832 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12622832
M. Wt: 302.33 g/mol
InChI Key: FBFVQJYHUZVCEV-VIZOYTHASA-N
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Description

The compound 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde. Its molecular formula is C₁₅H₁₂FN₅S, with an average molecular mass of 313.35 g/mol. The structure combines a triazole-thiol core with a 3-fluorophenylmethylene substituent and a 5-methylpyrazole moiety, which are critical for its physicochemical and biological properties .

Triazole-thiol derivatives are widely studied for their antimicrobial, anticancer, and antioxidant activities. The presence of fluorine and pyrazole groups enhances electronic interactions and binding affinity to biological targets, such as enzymes or DNA .

Properties

Molecular Formula

C13H11FN6S

Molecular Weight

302.33 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11FN6S/c1-8-5-11(17-16-8)12-18-19-13(21)20(12)15-7-9-3-2-4-10(14)6-9/h2-7H,1H3,(H,16,17)(H,19,21)/b15-7+

InChI Key

FBFVQJYHUZVCEV-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reactions

A common method for synthesizing triazole derivatives involves a one-pot condensation reaction. For instance:

  • Reactants :

    • 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
    • 3-fluorobenzaldehyde
  • Procedure :

    • Dissolve 0.01 mol of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole in a solvent such as dimethylformamide (DMF).
    • Add a few drops of glacial acetic acid and 0.01 mol of 3-fluorobenzaldehyde.
    • Reflux the mixture for several hours (typically around 6–8 hours).
    • Cool the reaction mixture and filter the precipitate.
    • Wash with ethanol and recrystallize from an appropriate solvent (e.g., ethanol-dioxane) to obtain the desired product.

Yield and Characterization

The yield from this method can vary but is typically around 60% to 80%. Characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.

Comparative Analysis of Preparation Methods

The following table summarizes different synthetic routes reported in literature for similar compounds:

Method Description Reactants Used Yield (%) Notes
One-pot condensation 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole + Aldehyde 60–80% Commonly used for triazole synthesis
Reflux method Hydrazine derivative + Carbonyl compound Varies (50–75%) Requires careful control of temperature
Thiolation step Pre-synthesized thiol + Triazole derivative 70% Effective for introducing thiol groups

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (R1, R2) Molecular Formula Key Findings Reference
Target Compound R1: 3-fluorophenyl, R2: 5-methylpyrazol-3-yl C₁₅H₁₂FN₅S Synthesized via Schiff base condensation; pyrazole enhances π-π stacking .
4-[(4-Methoxybenzylidene)amino]-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Compound 54) R1: 4-methoxybenzylidene, R2: 5-methylpyrazole C₁₅H₁₄N₆O₂S 73% yield; moderate DPPH scavenging activity (IC₅₀ ~ 45 µM) .
4-[(3-Bromobenzylidene)amino]-5-(4-trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol (CP55) R1: 3-bromobenzylidene, R2: 4-CF₃-phenyl C₁₇H₁₁BrF₃N₄S Improved hydrophobicity; potential for enzyme inhibition .
4-[(4-Fluorobenzylidene)amino]-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol R1: 4-fluorophenyl, R2: pyridin-2-yl C₁₄H₁₀FN₅S Pyridinyl group enhances hydrogen bonding; lower solubility than pyrazole analogues .
SB-3 (Anticancer Derivative) R1: 4-fluorophenyl-pyrazol-4-yl, R2: phenoxymethyl C₂₁H₁₈FN₅O₂S IC₅₀ = 12.5 µM against HepG2 cells; induces apoptosis via DNA synthesis inhibition .
Key Observations:
  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance binding to hydrophobic pockets in enzymes or DNA. The trifluoromethyl group in CP55 increases metabolic stability .
  • Heterocyclic Moieties : Pyrazole (target compound) and pyridine () improve π-π interactions, but pyridine derivatives exhibit reduced solubility .
  • Phenoxymethyl Substituents (SB-3): Increase steric bulk, improving membrane permeability and anticancer activity .
Anticancer Activity:
  • SB-3 () demonstrated potent activity against HepG2 cells (IC₅₀ = 12.5 µM), attributed to apoptosis induction via DNA synthesis inhibition.
  • CP55 () lacks specific activity data, but its trifluoromethyl group suggests utility in targeting resistant cancer cells .
Antioxidant Activity:
  • Compound 54 () showed moderate DPPH scavenging (IC₅₀ ~ 45 µM), while alkyl derivatives of the target compound () exhibited similar antiradical efficacy, highlighting the role of the triazole-thiol core .
Antimicrobial Activity:
  • A furan-containing analogue () displayed broad-spectrum antimicrobial activity, suggesting that substituents like furan may enhance interactions with microbial enzymes .

Biological Activity

The compound 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by empirical data and case studies.

Synthesis

The synthesis of the compound typically involves the condensation reaction of 3-fluorobenzaldehyde with 5-methyl-1H-pyrazole and 4H-1,2,4-triazole-3-thiol. The process is optimized to yield a high purity product suitable for biological testing.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Antitumor Activity : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The antitumor activity is attributed to its ability to induce apoptosis in cancer cells.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes involved in nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Interference with Cell Cycle Progression : Studies indicate that treatment with this compound results in G2/M phase arrest in cancer cells.

Antimicrobial Activity

A study conducted on various microbial strains showed the following Minimum Inhibitory Concentrations (MICs):

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results indicate a promising antimicrobial profile, particularly against Bacillus subtilis.

Antitumor Activity

In vitro tests on breast cancer cell lines revealed:

Treatment Concentration (µM)Cell Viability (%)
0.590
1.070
5.030
10.010

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The results demonstrated that it could serve as a lead candidate for developing new antimicrobial therapies.

Study on Cancer Cell Lines

Another study published in Cancer Letters explored the effects of this compound on various cancer cell lines. The findings suggested that it could inhibit tumor growth through multiple pathways, including apoptosis and cell cycle arrest.

Q & A

Q. What are the established synthetic routes for preparing 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a multi-step approach:

Core Triazole Formation : Condensation of thiocarbazide derivatives with hydrazine hydrate under reflux to form the 1,2,4-triazole-3-thiol core .

Schiff Base Functionalization : Reaction of the triazole-3-thiol with 3-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) to introduce the (E)-configured imine group .

Pyrazole Substitution : Coupling the triazole intermediate with 5-methyl-1H-pyrazol-3-amine via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. Key Characterization Methods :

  • NMR/FT-IR : Confirm regiochemistry of the triazole ring and Schiff base formation.
  • Elemental Analysis : Validate purity (>95%) .
  • HPLC : Monitor reaction progress and isolate intermediates .

Q. How can researchers validate the structural integrity of this compound?

Methodological Approach :

  • Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., triazole N-substitution patterns) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for handling/storage recommendations .

Q. Common Pitfalls :

  • Tautomerism : The thiol group may tautomerize to thione, requiring pH-controlled analysis (e.g., DMSO-d6 with TFA) .

Q. What initial biological screening protocols are recommended for this compound?

Standard Assays :

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., COX-2) .

Q. Data Interpretation :

  • Dose-Response Curves : Required to distinguish between cytotoxic and cytostatic effects .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies from Literature :

Parameter Traditional Method Green Chemistry Approach
Solvent Reflux in ethanol (70% yield) Microwave-assisted synthesis in PEG-400 (85% yield, 15 min)
Catalyst H2SO4Montmorillonite K10 clay (reusable, 5 cycles)
Workup Column chromatography Solvent-free crystallization

Q. Key Considerations :

  • Microwave Conditions : Reduce side reactions (e.g., triazole ring decomposition) by controlling power (300 W) and time .

Q. What computational tools can predict the compound’s binding modes to biological targets?

Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase) .

MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using CoMFA/CoMSIA .

Q. Validation :

  • Experimental vs. Predicted IC50 : Discrepancies >10% suggest incomplete force field parametrization .

Q. How can contradictory data in biological activity reports be resolved?

Case Example : A study reports IC50 = 12 µM against S. aureus, while another finds no activity at 50 µM . Resolution Strategies :

Replicate Assays : Control for variables (e.g., bacterial strain subtype, growth phase).

Proteomics : Identify off-target interactions (e.g., efflux pump upregulation) via LC-MS/MS .

Structural Analogs : Test derivatives to isolate pharmacophoric elements (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in solution?

Methodology :

  • Variable-Temperature <sup>1</sup>H NMR : Monitor thiol ↔ thione equilibrium in DMSO-d6 (δ 10.5 ppm for thiol; δ 8.9 ppm for thione) .
  • Raman Spectroscopy : Detect S-H stretching vibrations (2500–2600 cm<sup>−1</sup>) vs. C=S (1050–1250 cm<sup>−1</sup>) .

Q. Implications :

  • Tautomerism affects solubility and bioavailability; stabilize the active form via co-crystallization .

Q. How do structural modifications enhance selectivity for kinase targets?

Design Principles :

  • Substituent Effects :
    • 3-Fluorophenyl : Enhances hydrophobic pocket binding (ΔG = −9.2 kcal/mol) .
    • 5-Methylpyrazole : Reduces off-target binding to P450 enzymes .
  • S-Alkylation : Improves membrane permeability (e.g., methyl vs. benzyl groups) .

Q. Experimental Validation :

  • Kinase Profiling : Screen against a panel of 50 kinases to identify selectivity indices .

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